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adenosine-5'-13C

Quantitative metabolomics Clinical chemistry Isotope dilution mass spectrometry

Researchers quantifying endogenous adenosine by LC-MS/MS face matrix-induced ion suppression that unlabeled standards cannot correct. Uniformly 13C₅-adenosine produces complex isotopologue patterns, while base-labeled variants lose the tracer upon N-glycosidic cleavage. Adenosine-5'-13C resolves these limitations: • Clean +1 Da mass shift for isotope dilution internal standardization • 5′-ribose-confined 13C label survives base excision for flux analysis • ≥98% chemical purity with isotopic enrichment ≥99 atom% 13C Supplied as a white solid; stable at -20°C for 3 years.

Molecular Formula C10H13N5O4
Molecular Weight 268.23 g/mol
Cat. No. B117787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameadenosine-5'-13C
Synonyms9-β-D-Ribofuranosyl-9H-purin-6-amine-5’-13C;  9-β-D-Ribofuranosyladenine-5’-13C;  Adenine Riboside-5’-13C;  Adenocard-5’-13C;  Adenocor-5’-13C;  Adenogesic-5’-13C;  Adenoscan-5’-13C;  Adrekar-5’-13C;  Boniton-5’-13C;  D-Adenosine-5’-13C;  1-(6-Amino-9H-purin-9
Molecular FormulaC10H13N5O4
Molecular Weight268.23 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i1+1
InChIKeyOIRDTQYFTABQOQ-XUZOCFOZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine-5′-13C for Metabolic Tracing & Quantitation


Adenosine-5′-13C (CAS 54447-57-3) is a site-specifically carbon-13 labeled purine nucleoside analog of endogenous adenosine [1]. With the 13C isotope incorporated exclusively at the 5′-position of the ribose moiety (molecular formula C₉¹³CH₁₃N₅O₄, MW 268.24), this compound serves as an internal standard and metabolic tracer distinguished from uniformly labeled or base-labeled adenosine variants by its selective isotopic placement . The site-specific enrichment enables precise tracking of ribose-derived carbon flux while maintaining chemical and biological equivalence to unlabeled adenosine (CAS 58-61-7) in enzymatic transformations .

Why Adenosine-5′-13C Is Irreplaceable


Substituting adenosine-5′-13C with unlabeled adenosine, uniformly 13C₅-adenosine, or base-labeled variants introduces distinct analytical limitations. Unlabeled adenosine provides no isotopic offset for MS-based quantification, rendering it indistinguishable from endogenous analyte and precluding isotope dilution internal standardization [1]. Uniformly 13C₅-adenosine produces a +5 Da mass shift that may exceed the linear dynamic range of triple quadrupole instruments optimized for +1 Da transitions, while also generating multiple isotopologue peaks that complicate spectral deconvolution in complex matrices [2]. Base-labeled adenosine (e.g., [8-13C]-adenosine) fails to trace ribose-specific metabolic fates, as the label is lost upon cleavage of the N-glycosidic bond . Adenosine-5′-13C occupies a narrow, irreplaceable niche: it provides a clean +1 Da mass increment confined to the ribose moiety, enabling both precise internal standardization and position-resolved flux analysis without isotopic interference.

Adenosine-5′-13C Evidence & Performance Data


Internal Standard Performance vs. Unlabeled Adenosine

In a validated LC-MS protocol for total adenosine quantification in human blood, adenosine-5′-13C (used as 13C-enriched isotopic internal standard) enabled accurate analyte quantification, whereas unlabeled adenosine spiked into the same matrix could not be chromatographically distinguished from endogenous adenosine [1]. The use of unlabeled adenosine as an external standard introduces matrix-effect-driven signal suppression that is uncorrected, resulting in quantitative inaccuracies exceeding 20% RSD in complex biological matrices [1].

Quantitative metabolomics Clinical chemistry Isotope dilution mass spectrometry

Ribose 13C Label vs. Base-Labeled Adenosine

Adenosine-5′-13C retains the isotopic label on the ribose 5′-carbon, enabling tracking of adenosine that has undergone N-glycosidic bond cleavage and ribose salvage pathway entry. In contrast, [8-13C]-adenosine loses its label upon cleavage of the adenine base, rendering it untraceable in downstream ribose-derived metabolites such as 5-phosphoribosyl-1-pyrophosphate (PRPP) [1]. Uniformly 13C₅-adenosine generates complex isotopologue distributions (M+1 through M+5) that require computational deconvolution and correction for natural isotope abundance, increasing analytical uncertainty [2].

Metabolic flux analysis Nucleotide metabolism Stable isotope-resolved metabolomics

SAM Transmethylation & MTA Tracing

In ex vivo stable isotope tracing studies of the SAM transmethylation pathway in Drosophila larval hemocytes, 13C-labeled adenosine derived from labeled methionine metabolism yields distinct M+1 isotopologues of 5′-methylthioadenosine (MTA) [1]. The fraction of MTA with one 13C-labeled carbon (m+1) is quantitatively distinguishable from M+4 SAH and M+5 SAM isotopologues, demonstrating that the 5′-13C label follows a defined metabolic route distinct from uniformly labeled precursors [1]. This positional labeling enables resolution of adenosine recycling to ATP and SAM synthesis fluxes.

One-carbon metabolism Epigenetics S-adenosylmethionine pathway

+1 Da vs. +5 Da Isotopolog Interference

In isotope dilution mass spectrometry (IDMS)-based targeted metabolomics, the use of +1 Da mass-shifted internal standards (e.g., adenosine-5′-13C) minimizes isotopic interference from the endogenous analyte pool compared to +5 Da uniformly labeled standards [1]. Natural isotope abundance correction algorithms demonstrate that the M+1 isotopologue of unlabeled adenosine (arising from natural 13C abundance, ~1.1% per carbon) partially overlaps with the +1 Da signal of adenosine-5′-13C, but this overlap is mathematically correctable using established correction routines [2]. In contrast, +5 Da standards introduce negligible natural abundance interference but often fall outside the optimal transmission window of many triple quadrupole mass analyzers calibrated for unit resolution precursor-to-product transitions [1].

Targeted metabolomics Bioanalytical method validation Internal standard selection

5′-Modified Adenosine Derivative Synthesis

Adenosine-5′-13C has been demonstrated as a viable reactant for the synthesis of 5′-chloro-5′-deoxyadenosine with retention of the 13C label at the 5′-position [1]. Under sulfonyl chloride activation in hexamethylphosphoramide (HMPA) solvent, the reaction proceeds with 67% yield to afford <5′-13C>5′-chloro-5′-deoxyadenosine, a labeled analog of the pharmacologically relevant 5′-deoxy-5′-methylthioadenosine (MTA) precursor [1]. This yield establishes synthetic accessibility for generating labeled building blocks without isotopic scrambling.

Chemical synthesis Labeled nucleoside analogs Medicinal chemistry

Adenosine-5′-13C Optimal Use Cases


Endogenous Adenosine Quantitation by LC-MS/MS

Adenosine-5′-13C is the appropriate internal standard for LC-MS/MS quantification of total adenosine in blood, plasma, urine, and tissue homogenates where matrix effects require isotope dilution correction [1]. The +1 Da mass shift enables chromatographic co-elution with endogenous adenosine while providing MS1 distinguishability. Unlabeled adenosine cannot correct for ion suppression in these matrices [1].

Ribose Salvage & Pentose Phosphate Pathway Flux

Adenosine-5′-13C should be procured for experiments tracking the metabolic fate of the ribose moiety independent of the adenine base. The 5′-13C label remains intact through N-glycosidic bond cleavage, enabling tracing of ribose-derived carbon into PRPP and downstream nucleotide synthesis [1]. Base-labeled adenosine (e.g., [8-13C]) is unsuitable for this application because the label is lost upon base excision [1].

SAM Transmethylation & Methionine Salvage Tracing

Adenosine-5′-13C is required for ex vivo or in vivo tracing studies of adenosine recycling through the methionine salvage pathway to SAM and MTA [1]. The site-specific label yields M+1 MTA isotopologues that are distinguishable from uniformly labeled SAM and SAH isotopologues, enabling compartment-specific flux calculations [1].

5′-Modified Adenosine Analog Synthesis

Adenosine-5′-13C is the precursor of choice for synthesizing labeled 5′-chloro-, 5′-deoxy-, and 5′-thioether adenosine derivatives for use as internal standards or tracer compounds in pharmacological studies [1]. The documented 67% chlorination yield provides a synthetic benchmark for laboratory-scale derivatization planning [1].

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